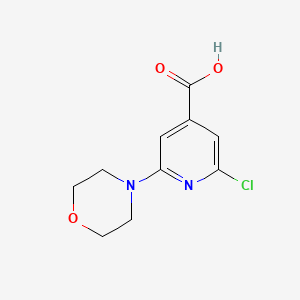

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

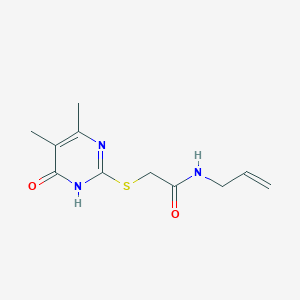

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 56835-97-3 . It has a molecular weight of 242.66 . This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Molecular Structure Analysis

The InChI code for 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid is 1S/C10H11ClN2O3/c11-8-5-7 (10 (14)15)6-9 (12-8)13-1-3-16-4-2-13/h5-6H,1-4H2, (H,14,15) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Antimicrobial Activities and Spectroscopic Characterizations

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid, like its related derivatives, has been explored for its antimicrobial activities. Studies on pyridine carboxylic acids and their derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Spectroscopic (FT-IR and UV-Vis) characterizations, alongside Density Functional Theory (DFT) calculations, have been used to analyze the structure and activity of these compounds. This research highlights the potential of pyridine carboxylic acids in developing new antimicrobial agents (Ö. Tamer et al., 2018).

Catalytic Applications in Organic Synthesis

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid and its derivatives have found applications in catalysis, particularly in facilitating cross-coupling reactions. The use of pyridine-containing palladium-N-heterocyclic carbene complexes has shown excellent performance in Suzuki–Miyaura and Sonogashira cross-coupling reactions. These findings demonstrate the utility of such compounds in organic synthesis, offering a green and efficient approach to creating biologically active molecules and materials (M. Reddy et al., 2016).

Synthesis of Vasodilatory Compounds

Research has also focused on synthesizing new pyridinecarboxylates with potential vasodilation properties. The reaction of morpholine with specific pyridinecarboxylate derivatives has led to compounds showing remarkable potency in vasodilation, which could have implications for treating cardiovascular diseases. Such studies underline the importance of pyridine derivatives in medicinal chemistry, providing insights into developing new therapeutic agents (A. S. Girgis et al., 2008).

Photocatalytic and Photoluminescent Properties

The structural versatility of metal-organic frameworks (MOFs) constructed using pyridine-tricarboxylic acids, akin to 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid, has been explored. These MOFs exhibit fascinating photocatalytic and photoluminescent properties, useful in environmental remediation and sensing applications. The research highlights how the ligand's structure can influence the properties and applications of the resulting MOFs, paving the way for novel materials in technology and environmental sciences (N. Zhao et al., 2019).

Propriétés

IUPAC Name |

2-chloro-6-morpholin-4-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)6-9(12-8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCMQRJYKRVMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)

![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)